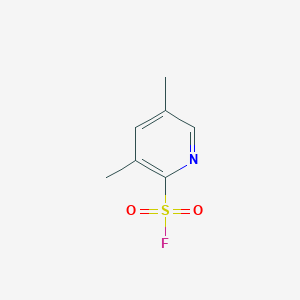

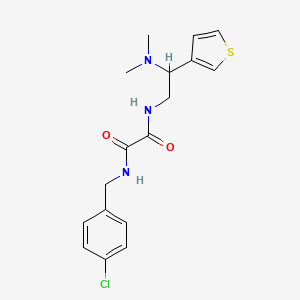

![molecular formula C14H9F6N3OS B2699118 N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide CAS No. 306732-38-7](/img/structure/B2699118.png)

N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” is a laboratory chemical . It has been used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .

Synthesis Analysis

Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Molecular Structure Analysis

The molecular structure of “N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” is characterized by the presence of a 3,5-bis(trifluoromethyl)phenyl motif, which is used ubiquitously in H-bond catalysts .Chemical Reactions Analysis

“N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” has been used extensively in promoting organic transformations . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Applications De Recherche Scientifique

Modulation of Drug Efficacy

A notable area of research involving this compound focuses on its role in modulating the efficacy of other drugs. For instance, studies have demonstrated that certain derivatives of this compound can enhance the therapeutic activity of fluorouracil (5-FU), a widely used anticancer drug. This enhancement is achieved through biochemical modulation, which optimizes the drug's action and potentially its safety profile as well. The concept of using one drug to enhance the action of another provides a strategic approach to cancer chemotherapy, highlighting the compound's value in therapeutic development (Martin & Kemeny, 1992).

Anti-inflammatory Potential

Further research has explored the anti-inflammatory potential of tetrahydropyrimidine derivatives, a class to which N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide belongs. These studies have indicated that such derivatives can exhibit significant in vitro anti-inflammatory activity, suggesting a pathway for the development of new anti-inflammatory agents. The findings underscore the importance of this compound class in the design and synthesis of molecules with potential therapeutic applications in inflammation and related disorders (Gondkar, Deshmukh, & Chaudhari, 2013).

Mécanisme D'action

Target of Action

It is known that similar compounds with the 3,5-bis(trifluoromethyl)phenyl motif are used extensively in promoting organic transformations .

Mode of Action

N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide is believed to function as a catalyst in organic transformations . It is suggested that it activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

It is known that similar compounds play a significant role in various organic transformations .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F6N3OS/c15-13(16,17)8-4-9(14(18,19)20)6-10(5-8)23-11(24)7-25-12-21-2-1-3-22-12/h1-6H,7H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOWNQZWRACJRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F6N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate](/img/structure/B2699035.png)

![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2699036.png)

![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2699037.png)

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)

![2-(2-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2699045.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2699049.png)

![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2699052.png)